3,4-dinitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)5-2-8-1-4-7(5)6(3-9-4)11(14)15/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXDYKWAONMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285821 | |
| Record name | 3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-50-6 | |
| Record name | 3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dinitro 1h Pyrrolo 2,3 C Pyridine
Retrosynthetic Analysis and Key Intermediates for 3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine Synthesis
A retrosynthetic analysis of this compound suggests a disconnection strategy focused on the introduction of the nitro groups. The most logical approach involves the sequential nitration of the 1H-pyrrolo[2,3-c]pyridine core. This leads to the identification of key intermediates that are crucial for the successful synthesis of the target molecule.
The primary disconnection involves the removal of the C4-nitro group, leading to the key intermediate 3-nitro-1H-pyrrolo[2,3-c]pyridine . This mono-nitro derivative is a known compound and serves as a critical precursor for the introduction of the second nitro group. Further disconnection of the C3-nitro group from this intermediate leads back to the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole).
Alternatively, a retrosynthetic approach can be envisioned where the pyrrole (B145914) ring is constructed onto a pre-functionalized pyridine (B92270) ring. In this scenario, a key intermediate would be a disubstituted pyridine derivative, such as a 3-amino-4-nitropyridine derivative, which can then be elaborated to form the fused pyrrole ring.
Key Intermediates in the Synthesis of this compound:
| Intermediate Compound | Structure | Role in Synthesis |
| 1H-Pyrrolo[2,3-c]pyridine | ![]() | Starting material for direct nitration strategies. |
| 3-Nitro-1H-pyrrolo[2,3-c]pyridine | ![]() | Key intermediate in stepwise nitration. |
| Substituted 3-aminopyridines | Varies | Precursors for the construction of the pyrrole ring. |
| Substituted 4-nitropyridines | Varies | Precursors for the construction of the pyrrole ring. |
Direct Nitration Strategies for Pyrrolo[2,3-c]pyridine Systems
Direct nitration of the 1H-pyrrolo[2,3-c]pyridine scaffold is a potential route to introduce the nitro functionalities. However, controlling the regioselectivity to achieve the desired 3,4-dinitro substitution pattern is a significant challenge due to the electronic nature of the bicyclic system. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
The nitration of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), which are isomers of the target compound, has been shown to occur predominantly at the 3-position of the pyrrole ring rsc.org. This suggests that the initial nitration of 1H-pyrrolo[2,3-c]pyridine would likely yield 3-nitro-1H-pyrrolo[2,3-c]pyridine.
For the introduction of the second nitro group at the 4-position, harsher reaction conditions would be necessary. The nitration of pyridines generally requires strong acids and high temperatures due to the electron-deficient nature of the pyridine ring ntnu.no. A common nitrating agent for such systems is a mixture of fuming nitric acid and sulfuric acid.
Plausible Reaction Conditions for the Dinitration of 1H-pyrrolo[2,3-c]pyridine:
| Step | Reagents and Conditions | Expected Product |
| First Nitration | Nitric acid in acetic anhydride (B1165640) or sulfuric acid | 3-Nitro-1H-pyrrolo[2,3-c]pyridine |
| Second Nitration | Fuming nitric acid and concentrated sulfuric acid, elevated temperature | This compound |
It is important to note that the strongly acidic conditions required for the second nitration could lead to side reactions, including the potential for nitration at other positions or degradation of the starting material.
Optimizing the yield and purity of this compound through direct nitration would involve a careful balance of reaction parameters. Key factors to consider include the concentration of the nitrating agent, the reaction temperature, and the reaction time.
A stepwise approach, where 3-nitro-1H-pyrrolo[2,3-c]pyridine is first synthesized and isolated, would likely offer better control over the second nitration step. This would allow for the optimization of conditions specifically for the nitration of the less reactive pyridine ring without affecting the more sensitive pyrrole moiety. Purification of the final product would likely involve chromatographic techniques to separate the desired 3,4-dinitro isomer from any other nitrated byproducts.
Stepwise Synthesis from Precursor Molecules
A stepwise synthesis offers greater control over the final substitution pattern and can be a more reliable method for obtaining this compound. This approach involves the construction of either the pyrrole or the pyridine ring from appropriately substituted precursors.
One common strategy for the synthesis of the pyrrolo[2,3-c]pyridine core involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. A notable method is the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters to yield 2-substituted 6-azaindoles researchgate.net. To adapt this for the synthesis of a dinitro derivative, one could start with a pyridine precursor already containing a nitro group.
For instance, a synthetic route could commence with a 3-amino-4-methyl-x-nitropyridine. The position of the nitro group on the starting pyridine would dictate the final position on the pyrrolo[2,3-c]pyridine ring. Subsequent functionalization of the methyl group and cyclization would lead to the formation of the pyrrole ring.
Example of a Stepwise Approach via Pyrrole Ring Construction:
| Starting Material | Key Transformation | Intermediate/Product |
| 3-Amino-4-methyl-5-nitropyridine | Activation of the methyl group and condensation with a suitable C1 synthon | 4-Nitro-1H-pyrrolo[2,3-c]pyridine |
| 4-Nitro-1H-pyrrolo[2,3-c]pyridine | Electrophilic nitration | This compound |
Alternatively, the pyridine ring can be constructed onto a pre-existing, substituted pyrrole. This approach often involves the reaction of a functionalized pyrrole with a three-carbon synthon that can undergo cyclization to form the six-membered pyridine ring.
For example, a 3,4-disubstituted pyrrole, where one substituent is an amino group and the other is a suitable precursor for the pyridine ring, could be utilized. The pyridine ring can be formed through various condensation and cyclization reactions, such as the Hantzsch pyridine synthesis or related methodologies. To obtain the target dinitro compound, the starting pyrrole would need to be appropriately substituted with nitro groups or precursors thereof.
A recent review highlights various strategies for pyridine ring synthesis, which could be adapted for the construction of the pyrrolo[2,3-c]pyridine system from a pyrrole precursor organic-chemistry.org.
Introduction of Nitro Groups via C-N Bond Formation Reactions
The introduction of nitro groups onto the 1H-pyrrolo[2,3-c]pyridine scaffold is primarily achieved through electrophilic aromatic substitution reactions. The pyrrolo[2,3-c]pyridine system, an isomer of 7-azaindole (B17877), possesses a pyrrole ring fused to a pyridine ring. The pyrrole moiety is generally more susceptible to electrophilic attack than the pyridine ring due to its higher electron density.
Regioselectivity of Nitration:
Studies on the electrophilic substitution of related 1H-pyrrolo[2,3-b]pyridines have shown that reactions such as nitration, bromination, and iodination predominantly occur at the 3-position of the pyrrole ring. This suggests that the initial nitration of 1H-pyrrolo[2,3-c]pyridine would likely yield 3-nitro-1H-pyrrolo[2,3-c]pyridine.
The subsequent introduction of a second nitro group to form the 3,4-dinitro derivative is more challenging. The first nitro group is a strong deactivating group, making the entire heterocyclic system less reactive towards further electrophilic substitution. The directing effect of the nitro group on the mono-nitro compound will determine the position of the second nitration. In aromatic systems, a nitro group is a meta-director. However, in the fused heterocyclic system of 3-nitro-1H-pyrrolo[2,3-c]pyridine, the position of the second nitration is influenced by the combined electronic effects of the pyrrole and pyridine rings, as well as the deactivating nitro group. It is plausible that the second nitro group would substitute onto the pyridine ring, which is less deactivated than the already substituted pyrrole ring. The 4-position on the pyridine ring is a potential site for the second nitration.
Plausible Synthetic Route:
A plausible synthetic route for this compound would involve a two-step nitration process:
Mononitration: The first step would be the nitration of 1H-pyrrolo[2,3-c]pyridine to introduce the first nitro group, likely at the 3-position. This can be achieved using standard nitrating agents.
Dinitration: The second step would involve the nitration of the resulting 3-nitro-1H-pyrrolo[2,3-c]pyridine under more forcing conditions to introduce the second nitro group at the 4-position.
Nitrating Agents and Reaction Conditions:
A variety of nitrating agents and conditions could be employed for these transformations. The choice of reagent and conditions would depend on the reactivity of the substrate and the desired selectivity.
| Nitrating Agent/System | Description | Potential Application |
| Nitric Acid/Sulfuric Acid | The most common and powerful nitrating agent, generating the nitronium ion (NO₂⁺) in situ. | Likely effective for both the first and second nitration steps, with careful control of temperature and reaction time to manage selectivity and prevent over-nitration. |
| Nitric Acid/Acetic Anhydride | A milder nitrating agent that forms acetyl nitrate in situ. | Potentially suitable for the initial mononitration to achieve higher selectivity for the 3-nitro product. |
| Fuming Nitric Acid | Concentrated nitric acid containing dissolved nitrogen dioxide, a strong nitrating agent. | Could be employed for the more challenging second nitration step where a more reactive agent is required. |
It is important to note that the synthesis of dinitro-substituted heterocyclic compounds can be hazardous due to the energetic nature of the products. Careful control of reaction conditions and appropriate safety precautions are essential.
Green Chemistry Approaches in the Synthesis of this compound
Traditional nitration methods often involve the use of large quantities of strong acids, leading to significant waste generation and environmental concerns. Green chemistry principles aim to develop more sustainable and environmentally friendly synthetic processes. In the context of synthesizing this compound, several green approaches could be considered.
Eco-Friendly Nitrating Agents:
The development of less hazardous and more efficient nitrating agents is a key area of green chemistry.
| Green Nitrating Agent | Advantages |
| Dinitrogen Pentoxide (N₂O₅) | A powerful yet cleaner nitrating agent that can be used in stoichiometric amounts, reducing acid waste. |
| Solid-Supported Reagents | Reagents such as clay-supported metal nitrates (e.g., montmorillonite K-10 supported bismuth nitrate) can offer improved selectivity and easier work-up. |
| Ionic Liquids | Can serve as both solvent and catalyst, offering potential for recyclability and improved reaction control. |
Alternative Reaction Conditions:
The use of alternative energy sources can also contribute to a greener synthetic process.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in nitration reactions, often under solvent-free or reduced solvent conditions.
Ultrasonic Irradiation: Sonication can enhance mass transfer and reaction rates, potentially leading to milder reaction conditions and improved efficiency.
By adopting these green chemistry approaches, the synthesis of this compound could be made more sustainable, with reduced environmental impact and improved safety.
Scale-Up Considerations and Challenges in this compound Synthesis
The transition from a laboratory-scale synthesis to large-scale industrial production presents several significant challenges, particularly for nitration reactions which are often highly exothermic and potentially hazardous.
Key Challenges in Scale-Up:
| Challenge | Description | Mitigation Strategies |
| Exothermicity and Thermal Runaway | Nitration reactions release a significant amount of heat. In a large reactor, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing a runaway reaction and explosion. | - Use of continuous flow reactors with high surface-area-to-volume ratios for efficient heat exchange. - Careful control of reagent addition rates. - Real-time temperature monitoring and automated cooling systems. |
| Mixing and Mass Transfer | In heterogeneous reaction mixtures (e.g., solid substrate in a liquid nitrating agent), inefficient mixing on a large scale can lead to localized "hot spots" and poor reaction control. | - Use of high-efficiency stirrers and baffles in batch reactors. - Implementation of continuous flow reactors where mixing is inherently more efficient. |
| Safety of Handling and Storage | The final product, this compound, is likely to be an energetic material, requiring special procedures for safe handling, transportation, and storage. | - Strict adherence to safety protocols for handling energetic materials. - Use of specialized storage facilities with appropriate temperature and humidity control. |
| Waste Management | Large-scale nitration processes generate significant quantities of acidic waste, which requires neutralization and disposal, adding to the overall cost and environmental impact of the process. | - Regeneration and recycling of spent acids. - Adoption of greener nitration methods that minimize acid waste. |
Continuous Flow Technology:
The use of continuous flow reactors is a particularly promising approach for the scale-up of hazardous reactions like nitration. In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow channel or tube. This technology offers several advantages over traditional batch reactors:
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for very efficient heat removal, significantly reducing the risk of thermal runaway.
Enhanced Safety: The small reaction volume at any given time minimizes the potential consequences of an uncontrolled reaction.
Precise Control: Flow rates, temperature, and reaction time can be precisely controlled, leading to better product quality and consistency.
Scalability: Production capacity can be easily increased by running the flow reactor for longer periods or by using multiple reactors in parallel ("numbering-up").
The development of a robust and safe large-scale synthesis of this compound would likely necessitate the implementation of continuous flow technology to mitigate the inherent hazards of the nitration process.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dinitro 1h Pyrrolo 2,3 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of complex organic molecules like 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine.
To establish the precise connectivity of atoms within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying adjacent protons on the pyrrole (B145914) and pyridine (B92270) rings, helping to confirm their relative positions. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum would indicate which protons are spin-coupled, typically through two or three bonds. researchgate.net
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton to the carbon atom it is attached to, allowing for the direct assignment of carbon signals based on their corresponding proton resonances. sdsu.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping out the complete carbon skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.educolumbia.edu For instance, the N-H proton of the pyrrole ring would be expected to show HMBC correlations to carbons C-2, C-3a, C-7a, and C-3. Similarly, the remaining aromatic protons would exhibit correlations to neighboring and more distant carbons, allowing for the definitive placement of the dinitro groups and the fusion of the two heterocyclic rings.
A hypothetical table of expected NMR data is presented below, based on the analysis of related pyrrolopyridine structures.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δ ¹³C (ppm) (Predicted) | δ ¹H (ppm) (Predicted) | Key HMBC Correlations (¹H → ¹³C) (Predicted) |
|---|---|---|---|
| 2 | ~125 | ~7.8 (d) | C-3, C-3a, C-7a |
| 3 | ~145 | - | - |
| 3a | ~130 | - | - |
| 4 | ~150 | - | - |
| 5 | ~120 | ~8.5 (d) | C-3a, C-7, C-7a |
| 7 | ~140 | ~8.9 (d) | C-5, C-7a |
| 7a | ~148 | - | - |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values would depend on the solvent and experimental conditions.
Dynamic NMR (DNMR) studies could provide insights into potential dynamic processes such as tautomerism or restricted rotation. For instance, the N-H proton of the pyrrole ring can potentially exist in tautomeric forms. While the 1H-tautomer is generally more stable for pyrrolopyridines, DNMR could be used to investigate the presence and energetics of any minor tautomers. ruc.dkresearchgate.net Furthermore, if significant steric hindrance exists, for example due to the bulky nitro groups, restricted rotation around single bonds could be observed and quantified by monitoring changes in the NMR spectra at different temperatures. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Insights
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the bonding within a molecule.
The most prominent features in the IR and Raman spectra of this compound would be the stretching vibrations of the two nitro (NO₂) groups.
Asymmetric Stretch (ν_as(NO₂)): This typically appears as a strong absorption in the IR spectrum in the region of 1550–1475 cm⁻¹ for nitro groups attached to an aromatic ring. orgchemboulder.com
Symmetric Stretch (ν_s(NO₂)): This vibration results in a strong absorption in the IR spectrum, generally found between 1360–1290 cm⁻¹. orgchemboulder.com In the Raman spectrum, the symmetric stretch is often the more intense of the two nitro vibrations. researchgate.net
The exact positions of these bands are sensitive to the electronic environment. The electron-withdrawing nature of the pyridine ring and the pyrrole ring will influence the bond strength of the N-O bonds.
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (pyrrole) | Stretching | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=C, C=N | Ring Stretching | 1650 - 1450 |
| NO₂ | Asymmetric Stretch | 1550 - 1475 |
| NO₂ | Symmetric Stretch | 1360 - 1290 |
IR spectroscopy can be employed as a real-time analytical tool to monitor the progress of the synthesis of this compound. youtube.comnih.gov For example, during the nitration of a precursor, the appearance and growth of the characteristic strong nitro group absorptions can be tracked to determine the reaction's endpoint. This allows for the optimization of reaction conditions and the potential detection of transient intermediates.
Mass Spectrometry (MS) for Fragmentography and Reaction Pathway Confirmation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its exact mass.
The fragmentation pattern in the mass spectrum would be characteristic of the dinitro-pyrrolopyridine structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and NO. The pyrrolopyridine core would also undergo characteristic ring fragmentation. Analysis of these fragments helps to piece together the molecular structure and confirm the positions of the substituents. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. beilstein-journals.org
High-Resolution Mass Spectrometry for Exact Mass Determination
No experimental data from high-resolution mass spectrometry for this compound has been published. This analysis would be essential to confirm its elemental composition by providing a highly accurate mass-to-charge ratio.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
There are no published tandem mass spectrometry (MS/MS) studies for this compound. Such studies would be critical for understanding its fragmentation pathways, which could help in the structural identification of related compounds in complex mixtures.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of this compound has not been determined or reported. X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state. wikipedia.orgnih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without a crystal structure, no analysis of the intermolecular forces governing the solid-state assembly of this compound is possible.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Specific, experimentally determined bond lengths, bond angles, and dihedral angles for this compound are not available.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No electronic absorption (UV-Vis) spectra for this compound have been reported. This technique provides information about the electronic transitions within a molecule and the extent of its conjugated system. nih.gov
Solvatochromic Studies and Environmental Effects
There is no information on solvatochromic studies, which would involve analyzing changes in the UV-Vis spectrum in solvents of varying polarity to understand the effect of the solvent environment on the molecule's electronic structure.
Lack of Scientific Data on this compound
Following a comprehensive search of scientific literature and chemical databases, no specific experimental or computational data could be found for the chemical compound This compound . This includes research on its synthesis, spectroscopic characterization, optical properties, or electronic structure.
While the parent scaffold, pyrrolo[2,3-c]pyridine, and its various other derivatives have been synthesized and studied for a range of applications, including as fluorescent probes and for their biological activities, the specific 3,4-dinitro derivative appears to be uncharacterized in publicly available scientific records.
Therefore, it is not possible to provide the requested article on the "" with scientifically accurate and sourced information as per the specified outline. The generation of such an article would require speculation and could not be supported by factual research findings.
It is important to note that the introduction of two nitro groups onto the pyrrolopyridine core would be expected to significantly influence its electronic and optical properties. Generally, nitro groups are strong electron-withdrawing groups, which typically cause a bathochromic (red) shift in the absorption spectra and can quench fluorescence. However, without experimental data or specific computational studies for this compound, any detailed discussion would be purely theoretical.
Given the strict requirement for scientifically accurate and sourced content, and the absence of any such information for the requested compound, the article cannot be generated.
Computational and Theoretical Investigations of 3,4 Dinitro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine at the atomic level. These methods model the molecule's electronic distribution and predict its three-dimensional shape.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. researchgate.netnih.gov By approximating the electron density, DFT can accurately calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-31G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. pitt.edu
The introduction of two nitro (-NO₂) groups at the C3 and C4 positions is expected to significantly influence the geometry of the parent 1H-pyrrolo[2,3-c]pyridine core. The strong electron-withdrawing nature of the nitro groups will likely shorten the C-N bonds of the nitro groups and may cause some distortion in the planarity of the bicyclic ring system due to steric hindrance and electronic repulsion between the adjacent nitro groups. DFT calculations are essential for quantifying these structural changes.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are hypothetical values based on known effects of nitro groups on similar aromatic systems. Actual values would require specific calculations.)
| Parameter | Predicted Value | Influence of Nitro Groups |
| C3-N (nitro) Bond Length | ~1.45 Å | Strong covalent bond due to sp² carbon. |
| C4-N (nitro) Bond Length | ~1.45 Å | Similar to C3-N bond. |
| O-N-O Angle (nitro) | ~125° | Typical for nitro groups on aromatic rings. |
| C3-C4 Bond Length | ~1.42 Å | May be slightly elongated due to repulsion. |
| Pyrrole (B145914) Ring Planarity | Minor Deviation | Potential slight puckering from steric strain. |
| Pyridine (B92270) Ring Planarity | Minor Deviation | Less affected than the pyrrole ring. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO-LUMO Gap Analysis and Identification of Electrophilic/Nucleophilic Sites
The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests high reactivity, whereas a large gap implies high stability.
For this compound, the two nitro groups are powerful electron-withdrawing groups. Their presence is predicted to have a profound effect on the frontier orbitals compared to the parent 6-azaindole.
Energy Lowering: Both the HOMO and LUMO energy levels will be significantly lowered.
Reduced HOMO-LUMO Gap: The electron-withdrawing nitro groups are expected to lower the LUMO energy more substantially than the HOMO energy, leading to a smaller HOMO-LUMO gap. This suggests that this compound would be more reactive and less stable than its non-nitrated counterpart.
Localization: The HOMO is expected to be localized primarily on the pyrrole ring, which is inherently more electron-rich. The LUMO, however, will likely be distributed across the pyridine ring and, significantly, over the two nitro groups, which are excellent electron acceptors.
The molecular electrostatic potential (MEP) map, another tool to visualize reactivity, would show strong positive potential (blue regions) around the nitro groups and the pyridine ring, indicating sites susceptible to nucleophilic attack. researchgate.net Conversely, negative potential (red regions) would be concentrated on the oxygen atoms of the nitro groups.
Table 2: Predicted Frontier Orbital Properties for this compound (Note: Energy values are qualitative predictions based on the known effects of nitro groups.)
| Property | Predicted Value/Location | Rationale |
| HOMO Energy | Low (e.g., < -7.0 eV) | Strong inductive withdrawal by two -NO₂ groups. |
| LUMO Energy | Very Low (e.g., < -3.5 eV) | Strong stabilization by electron-deficient pyridine and -NO₂ groups. |
| HOMO-LUMO Gap | Small | Indicates high reactivity and electron-accepting capability. |
| Most Nucleophilic Site | Pyrrole nitrogen (N1) | The lone pair is the highest energy source of electrons. |
| Most Electrophilic Sites | Carbon atoms C3, C4, and nitro group nitrogen atoms | Strong electron withdrawal creates highly electron-deficient centers. |
Fukui Functions and Local Reactivity Descriptors for this compound
Fukui functions (f(r)) are a concept within DFT that quantify the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com They provide a more nuanced, atom-specific picture of reactivity than simple orbital visualizations. The condensed Fukui function distills this information into a single value for each atom in the molecule. faccts.de
There are three main types of Fukui functions:
f⁺(r): Predicts sites for nucleophilic attack (where an electron is added).
f⁻(r): Predicts sites for electrophilic attack (where an electron is removed).
f⁰(r): Predicts sites for radical attack.
For this compound, calculations would likely show high f⁺ values on the carbon atoms attached to the nitro groups (C3 and C4) and on the nitrogen atoms of the nitro groups themselves, confirming these as the primary electrophilic sites. The highest f⁻ value would be expected on the pyrrole nitrogen atom (N1), identifying it as the most probable site for electrophilic attack. This detailed analysis allows for precise predictions of regioselectivity in chemical reactions. researchgate.net
Aromaticity Analysis of the Pyrrolo[2,3-c]pyridine Core
The aromaticity of the fused pyrrolo[2,3-c]pyridine system is a key determinant of its stability and reactivity. Aromaticity can be assessed computationally using methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring; a significant negative value is indicative of aromatic character.
Nucleus-Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.
For the bicyclic system of this compound, NICS calculations can elucidate the aromatic character of both the pyrrole and pyridine rings. The presence of two electron-withdrawing nitro groups is expected to significantly influence the electron density and, consequently, the aromaticity of the heterocyclic system. Generally, the aromaticity of pyrrole and pyridine rings can be affected by their chemical environment. researchgate.net
Table 1: Representative NICS(0) Values for Parent Heterocycles
| Compound | NICS(0) (ppm) | Aromatic Character |
|---|---|---|
| Benzene (B151609) | -9.7 | Aromatic |
| Pyridine | -12.6 | Aromatic |
| Pyrrole | -15.2 | Aromatic |
Note: This table provides general literature values for the parent heterocycles to illustrate the concept of NICS as an aromaticity index. The actual NICS values for this compound would require specific computational calculations.
Electron Localization Function (ELF) and Aromaticity Indices
The Electron Localization Function (ELF) provides a measure of electron localization in molecular systems, offering a way to visualize chemical bonds and lone pairs. In the context of aromaticity, ELF analysis can reveal the extent of electron delocalization within the ring systems of this compound.
Aromaticity is a multidimensional phenomenon, and relying on a single index can sometimes be misleading. mdpi.comresearchgate.net Therefore, a combination of indices is often employed. Besides NICS, other indices include:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.
Para-Delocalization Index (PDI): This electronic index measures the extent of electron delocalization between para-positioned atoms in a six-membered ring. mdpi.com
FLU (Aromatic Fluctuation Index): This index is another electronic measure of aromaticity.
The introduction of nitro groups, which are strong electron-withdrawing substituents, is expected to perturb the electronic structure of the 1H-pyrrolo[2,3-c]pyridine core significantly. This perturbation would be reflected in the calculated ELF and various aromaticity indices. The electron density would be drawn away from the rings towards the nitro groups, likely leading to a decrease in the HOMA, PDI, and other aromaticity indices for both the pyrrole and pyridine moieties.
Table 2: Common Aromaticity Indices
| Index | Type | Principle | Interpretation of High Aromaticity |
|---|---|---|---|
| NICS | Magnetic | Magnetic shielding at the ring center | Large negative value |
| HOMA | Geometric | Bond length uniformity | Value close to 1 |
| PDI | Electronic | Electron delocalization between para atoms | High value |
| ELF | Electronic | Electron pair localization | Indicates delocalized basins |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about the energy landscape of a chemical transformation.
To understand the reactivity of this compound, computational methods can be used to locate the transition state (TS) structures for various potential reactions, such as electrophilic or nucleophilic substitutions. A transition state represents the highest energy point along the reaction coordinate. Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS is indeed the correct one for the reaction of interest.
For this compound, the presence of two nitro groups makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack. Computational studies could explore the reaction pathways for the substitution of one of the nitro groups by a nucleophile. The calculations would involve identifying the structure and energy of the transition state for this process. For instance, the presence of a nitro group in a pyridine ring can significantly affect reaction selectivity and conditions. beilstein-journals.org
Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (e.g., Polarizable Continuum Model - PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
For reactions involving a charged or highly polar species, such as the intermediates and transition states in nucleophilic aromatic substitution on this compound, solvation effects are expected to be significant. The solvent can stabilize these charged species, thereby lowering the activation energy and accelerating the reaction. Computational studies incorporating solvation models would provide a more realistic description of the reaction energetics and pathways compared to gas-phase calculations. The effect of the solvent on strongly aromatic compounds like pyrrole or pyridine can be small in some cases, but for reactions involving charge separation, the solvent's role becomes crucial. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the dynamic behavior of the molecule, including bond rotations, ring puckering, and intermolecular interactions.
For a relatively rigid molecule like this compound, MD simulations can be used to study its interactions with other molecules, such as a solvent or a biological target. nih.gov For instance, MD simulations could be employed to investigate the binding of this compound within the active site of an enzyme, providing insights into the specific interactions that stabilize the complex. The planarity of the pyrrolopyridine system facilitates π-π stacking interactions, which are important for binding to biological targets. vulcanchem.com MD simulations can help to quantify the stability of these interactions.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predicting Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, to develop a mathematical equation that relates the descriptors to the observed activity or property. tsijournals.com
For a series of substituted 1H-pyrrolo[2,3-c]pyridines, a QSAR study could be performed to predict their chemical reactivity, for example, their susceptibility to nucleophilic attack. The descriptors used in such a study could include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and topological indices. A well-validated QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with desired properties. tsijournals.com Such models have been successfully applied to other classes of pyrrolopyridine derivatives to predict their biological activities. nih.govtsijournals.com
Reactivity and Mechanistic Studies of 3,4 Dinitro 1h Pyrrolo 2,3 C Pyridine
Reduction Reactions of Nitro Groups
The reduction of the nitro groups in 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine is a critical transformation, offering a pathway to a variety of amino-substituted derivatives with potential applications in medicinal chemistry and materials science. The regioselectivity of these reductions is a key consideration, often influenced by the choice of reducing agent and reaction conditions.
Selective Reduction to Amino Groups (e.g., 3-amino-4-nitro, 4-amino-3-nitro, 3,4-diamino derivatives)
The selective reduction of one nitro group in the presence of another is a common feature in the chemistry of dinitroaromatic compounds. In the case of this compound, the differential electronic environment of the C3 and C4 positions on the pyridine (B92270) ring would likely govern the selectivity. The C4-nitro group, being para to the ring nitrogen, is expected to be more electronically activated towards reduction compared to the C3-nitro group, which is meta.
Selective reduction can often be achieved using reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide (Zinin reduction). For instance, in substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is preferentially reduced. stackexchange.com In cases of dinitrophenols and their ethers, a nitro group ortho to the hydroxy or alkoxy group is preferentially reduced. stackexchange.com While no direct studies on this compound are available, it is plausible that mild reducing agents would favor the formation of 4-amino-3-nitro-1H-pyrrolo[2,3-c]pyridine.
Complete reduction of both nitro groups to yield the corresponding 3,4-diamino-1H-pyrrolo[2,3-c]pyridine can be accomplished using more powerful reducing systems, such as catalytic hydrogenation over palladium or platinum catalysts. researchgate.netmsu.edu
Partial Reduction Pathways and Intermediate Formation (e.g., nitroso, hydroxylamine (B1172632) derivatives)
The reduction of nitro groups proceeds through a series of intermediates, including nitroso and hydroxylamine species. Under carefully controlled conditions, it is possible to isolate these partially reduced products. The formation of these intermediates is dependent on the reducing agent, reaction temperature, and pH. For instance, electrochemical reduction methods have been shown to be effective in controlling the reduction potential to favor the formation of specific intermediates.
Catalytic Hydrogenation and Hydride Reduction Methodologies
Catalytic Hydrogenation: This is a widely employed method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are effective. clockss.orgmdpi.com The hydrogenation of dinitrotoluene to toluenediamine is a well-established industrial process that often utilizes a Pd/C catalyst at elevated temperature and pressure. mdpi.com For this compound, catalytic hydrogenation would be expected to reduce both nitro groups to afford the diamino derivative. The size and type of catalyst can influence the reaction's efficiency and selectivity, as demonstrated in the hydrogenation of 2,6-diamino-3,5-dinitropyridine where palladium nanoparticle size had a significant effect. acs.org
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing nitro groups, although they are more commonly used for the reduction of carbonyl compounds. chadsprep.comacsgcipr.orglumenlearning.comfiveable.me The reduction of 2-methylamino-3,5-dinitropyridine with sodium borohydride has been studied, indicating the utility of hydride reagents for dinitropyridine systems. rsc.org Samarium diiodide (SmI₂) in the presence of water has also been shown to be an effective and mild reagent for the reduction of the pyridine ring itself. clockss.orgsemanticscholar.org
| Reducing Agent | Typical Substrate (Analogous System) | Product(s) | Selectivity/Remarks |
|---|---|---|---|
| (NH₄)₂S or Na₂Sₓ | m-Dinitrobenzene | m-Nitroaniline | Selective reduction of one nitro group (Zinin Reduction). stackexchange.comechemi.com |
| H₂/Pd-C | 2,4-Dinitrotoluene | 2,4-Toluenediamine | Complete reduction of both nitro groups. mdpi.com |
| NaBH₄ | 2-Methylamino-3,5-dinitropyridine | Tetrahydro-reduction product | Reduction of both the nitro group and the pyridine ring can occur. rsc.org |
| Fe/CH₃COOH | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | 6-bromo-1H-pyrrolo[3,2-c]pyridine | Reductive cyclization. nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitropyrrolopyridine System
The pyridine ring is inherently electron-deficient and is therefore activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para (2- and 4-positions) to the ring nitrogen. stackexchange.comyoutube.comwikipedia.org This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups like nitro groups.
Displacement of Nitro Groups by Various Nucleophiles
The nitro groups in this compound are expected to be susceptible to displacement by a variety of nucleophiles, including alkoxides, amines, and thiolates. The C4-nitro group, being para to the ring nitrogen and ortho to the C3-nitro group, is the most likely site for nucleophilic attack. The stability of the resulting Meisenheimer complex, an intermediate in the SNAr mechanism, is a key factor in determining the feasibility and rate of the reaction. wikipedia.orgnih.gov
In related dinitroaromatic systems, the displacement of a nitro group is a well-documented process. For example, in 2,4-dinitrochlorobenzene, the chlorine atom is readily displaced by nucleophiles. While chlorine is a better leaving group than a nitro group, the strong activation provided by the two nitro groups can facilitate the displacement of one of them. Studies on 2,2′,4,4′-tetranitrobenzophenone have shown that methoxy (B1213986) anions initially displace the para-nitro groups. rsc.org
Influence of Nitro Groups on Ring Activation/Deactivation towards SNAr
The two nitro groups in this compound have a profound activating effect on the pyridine ring towards SNAr. They withdraw electron density from the ring through both inductive and resonance effects, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro groups.
The C4 position is activated by both the ring nitrogen (para) and the C3-nitro group (ortho), making it the prime target for nucleophiles. The C3 position is activated by the C4-nitro group (ortho) but is meta to the ring nitrogen, which provides less stabilization to the Meisenheimer intermediate compared to attack at C4. Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position.
| Substrate (Analogous System) | Nucleophile | Product | Position of Substitution |
|---|---|---|---|
| 2-Chloropyridine | NaOCH₃ | 2-Methoxypyridine | 2-position (ortho to N). youtube.com |
| 4-Chloropyridine | NaOCH₃ | 4-Methoxypyridine | 4-position (para to N). youtube.com |
| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Displacement of chloride. wikipedia.org |
| 2,2′,4,4′-Tetranitrobenzophenone | Primary aromatic amines | 10-Aryl-3,6-dinitro-9-acridones | Displacement of the two ortho-nitro groups. rsc.org |
Electrophilic Substitution Reactions on the Pyrrolopyridine Core
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on this compound are dictated by the combined electronic effects of the fused heterocyclic system and its substituents.
The pyrrolopyridine core presents two distinct arenas for electrophilic attack: the pyrrole (B145914) ring and the pyridine ring.
Pyrrole Ring: The pyrrole moiety is inherently an electron-rich, π-excessive system. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its nucleophilicity. Electrophilic attack on pyrrole typically occurs at the C2 (α) position, as this leads to a more stable cationic intermediate (arenium ion) with greater charge delocalization. youtube.com
Pyridine Ring: The pyridine ring is a π-deficient system due to the electronegativity of the ring nitrogen, which withdraws electron density. This makes it significantly less reactive towards electrophiles than benzene (B151609). youtube.com When substitution does occur, it is directed to the C3 (β) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance forms of the intermediate. youtube.com
Influence of Nitro Groups: The two nitro groups (at C3 and C4) are powerful electron-withdrawing groups that function through both inductive and resonance effects. They strongly deactivate the pyridine ring towards electrophilic attack, making substitution on this ring exceedingly difficult.
Halogenation: Electrophilic halogenation of pyrroles is typically rapid, often leading to poly-halogenation. However, the deactivating effect of the dinitropyridine portion of the molecule would likely temper this reactivity, potentially allowing for mono-halogenation if conditions are carefully controlled. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an inert solvent would be typical choices. Radical halogenation is an alternative mechanism but often shows different regioselectivity based on radical stability. youtube.comyoutube.com
Acylation: Friedel-Crafts acylation on deactivated aromatic systems is challenging. The reaction on pyrroles can be achieved under various conditions, but the Lewis acid catalysts (e.g., AlCl₃) can polymerize the pyrrole ring. Milder conditions, such as using acetic anhydride (B1165640) with a less aggressive catalyst or Vilsmeier-Haack conditions (POCl₃/DMF) for formylation, are generally preferred for pyrrole-containing systems. For the title compound, these reactions would likely be very sluggish.
Alkylation: Friedel-Crafts alkylation is generally not performed on pyrroles due to issues with polyalkylation and polymerization. Given the strong deactivation of the entire ring system, electrophilic alkylation of this compound is not considered a viable synthetic route.
Reactions Involving the Pyrrole N-H Moiety
The pyrrole N-H group provides a key reactive site, distinct from the aromatic core, for functionalization.
The proton on the pyrrole nitrogen is acidic and can be removed by a suitable base to generate a nucleophilic pyrrolide anion. This anion can then readily participate in substitution reactions with electrophiles like alkyl or acyl halides. This two-step sequence is the most common and predictable method for functionalizing the nitrogen of pyrrolopyridines. nih.govnih.gov The strong electron-withdrawing effect of the dinitro-pyridine ring would further increase the acidity of the N-H proton, facilitating its removal.
A typical procedure involves treating the N-H precursor with a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of the appropriate alkyl or acyl halide.
Table 1: Representative Conditions for N-Alkylation/Acylation of Pyrrole-like Heterocycles
| Reaction Type | Reagents | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH | DMF | 0 °C to room temp. |
| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃ | Acetonitrile | Reflux |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | DCM or THF | 0 °C to room temp. |
Tautomerism in azaindoles (pyrrolopyridines) is a known phenomenon, involving the migration of the pyrrole proton. For this compound, several tautomeric forms are theoretically possible, including the migration of the proton from the pyrrole nitrogen (N7) to the pyridine nitrogen (N5). Computational studies on the parent 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) show that the 1H-tautomer (with the proton on the pyrrole nitrogen) is the most stable form in the ground state. researchgate.net While the presence of two nitro groups will influence the electronic distribution and relative energies of the tautomers, the 1H-form is still expected to be the predominant species under standard conditions. The existence of minor tautomers could potentially open alternative reaction pathways, but the high stability of the aromatic pyrrole ring makes this a minor consideration for most synthetic transformations.
Cycloaddition Reactions and Annulation Strategies Utilizing this compound
Cycloaddition reactions offer powerful methods for constructing more complex fused-ring systems. The electronic nature of this compound allows it to potentially act as either the 4π or 2π component in various cycloadditions.
The most promising strategy involves leveraging the extreme electron-deficient nature of the dinitropyridine ring. This moiety could serve as an effective 4π component (diene) in an inverse-electron-demand Diels-Alder reaction . In this type of [4+2] cycloaddition, an electron-rich dienophile (e.g., an enamine, enol ether, or ynamine) would react with the electron-poor diene. nih.gov The reaction would lead to a bicyclic adduct which, upon subsequent elimination (a retro-Diels-Alder type fragmentation or other rearomatizing step), could yield a new annulated ring system.
Conversely, the pyrrole ring, while deactivated, still retains some of its π-excessive character and could potentially participate as the 2π component in a [3+2] cycloaddition with a suitable 1,3-dipole (such as an azide (B81097), nitrile oxide, or azomethine ylide). nih.govresearchgate.net This would result in the formation of a new five-membered ring fused to the pyrrole portion of the molecule. Annulation strategies, such as those involving palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, could also be envisioned, likely starting with functionalization at the N-H position or a C-H activation at the pyrrole ring. rsc.org
Table 2: Potential Cycloaddition and Annulation Strategies
| Reaction Type | Role of Pyrrolopyridine | Partner Reagent | Potential Product Type |
|---|---|---|---|
| Inverse-Demand Diels-Alder | 4π Component (Diene) | Electron-rich alkene/alkyne | Annulated six-membered ring |
| [3+2] Dipolar Cycloaddition | 2π Component (Dipolarophile) | 1,3-Dipole (e.g., Azomethine ylide) | Fused five-membered heterocycle |
| [4+3] Cycloaddition | 4π Component (Diene) | Allylic Cation (Oxyallyl) | Fused seven-membered ring |
Investigation of Radical Reactions and Single-Electron Transfer Processes Involving this compound
The presence of two nitro groups on the pyrrolo[2,3-c]pyridine framework renders the molecule highly electron-deficient. This characteristic is a key determinant of its propensity to engage in single-electron transfer (SET) processes. In a typical SET reaction, this compound would act as an electron acceptor, leading to the formation of a radical anion.
The formation and stability of this radical anion are critical to understanding its subsequent reactivity. The unpaired electron in the radical anion is expected to be delocalized over the entire π-system of the bicyclic structure, with significant spin density residing on the two nitro groups. This delocalization contributes to the stabilization of the radical species.
Computational studies on analogous nitroaromatic and aza-aromatic systems have been instrumental in predicting the distribution of spin density in their radical anions. These studies, often complemented by experimental techniques like electron spin resonance (ESR) spectroscopy, reveal that the nitrogen and oxygen atoms of the nitro groups bear a substantial portion of the spin density. This localization influences the regioselectivity of subsequent reactions involving the radical anion.
While no specific experimental data for this compound is available, the general reactivity of nitroaromatic radical anions suggests several potential reaction pathways. These include dimerization, fragmentation, or reaction with other radical species. The specific pathway taken would be dependent on the reaction conditions, including the solvent, temperature, and the presence of other reagents.
In the context of its potential applications, understanding the single-electron transfer properties of this compound is crucial. For instance, in materials science, compounds with high electron affinity are explored for their use in organic electronics. In medicinal chemistry, the reduction of nitroaromatic compounds to their radical anions is a known mechanism of action for certain antimicrobial and anticancer agents.
The following table summarizes the predicted electronic properties and reactivity based on the general behavior of similar compounds.
| Property | Predicted Characteristic for this compound | Rationale |
| Electron Affinity | High | Presence of two strong electron-withdrawing nitro groups on an electron-deficient heterocyclic core. |
| Formation of Radical Anion | Favorable via Single-Electron Transfer | The high electron affinity facilitates the acceptance of an electron to form a radical anion. |
| Spin Density Distribution in Radical Anion | Delocalized over the π-system with significant localization on the nitro groups. | Based on computational and ESR studies of other nitroaromatic compounds. |
| Potential Radical Reactions | Dimerization, fragmentation, reaction with other radicals. | Common reaction pathways for nitroaromatic radical anions. |
Further experimental and computational studies are necessary to fully elucidate the specific mechanisms of radical reactions and single-electron transfer processes involving this compound and to quantify its electronic properties.
Functionalization and Derivatization Strategies for 3,4 Dinitro 1h Pyrrolo 2,3 C Pyridine
Synthesis of Amino-Pyrrolopyridine Derivatives via Nitro Group Reduction
The reduction of the nitro groups on the 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine core is a fundamental transformation that provides access to versatile amino derivatives. The choice of reducing agent and reaction conditions is critical to control the extent of reduction and achieve chemoselectivity, particularly when selective mono-reduction is desired. A variety of established methods for the reduction of aromatic nitro compounds can be applied. wikipedia.org
Common reduction methodologies include:
Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are highly effective. commonorganicchemistry.com The use of Raney nickel may be preferred if dehalogenation is a concern on a halogen-substituted analogue. commonorganicchemistry.com
Metal-Acid Systems: Classic methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) or acetic acid (AcOH), are robust for converting nitroarenes to anilines. commonorganicchemistry.comscispace.com Tin(II) chloride (SnCl₂) offers a milder alternative that is tolerant of many other functional groups. commonorganicchemistry.com
Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) polysulfide (the Zinin reduction) can be particularly useful for the selective reduction of one nitro group in a polynitrated aromatic compound. commonorganicchemistry.comstackexchange.com The selectivity is often governed by steric hindrance and the electronic environment of the nitro groups. stackexchange.com
The relative positions and electronic influence of the two nitro groups in this compound will influence the regioselectivity of a partial reduction. The C-4 nitro group is on the pyridine (B92270) ring, which is inherently electron-deficient, while the C-3 nitro group is on the pyrrole (B145914) ring. This electronic difference may allow for selective reduction under carefully controlled conditions.
| Reagent/System | Typical Conditions | Outcome on this compound | Key Features & Considerations |
| H₂, Pd/C | H₂ (1-50 atm), MeOH or EtOH, RT | 3,4-Diamino-1H-pyrrolo[2,3-c]pyridine | High efficiency; may be difficult to stop at the mono-reduced stage. commonorganicchemistry.com |
| H₂, Raney Ni | H₂ (1-50 atm), EtOH, RT | 3,4-Diamino-1H-pyrrolo[2,3-c]pyridine | Good alternative to Pd/C, especially for substrates with halogen substituents. commonorganicchemistry.com |
| Fe, NH₄Cl or AcOH | Reflux | 3,4-Diamino-1H-pyrrolo[2,3-c]pyridine | Cost-effective and common industrial method; generally non-selective. commonorganicchemistry.com |
| SnCl₂·2H₂O | HCl, EtOH, Reflux | 3,4-Diamino-1H-pyrrolo[2,3-c]pyridine | Milder conditions, good functional group tolerance. commonorganicchemistry.com |
| Na₂S or (NH₄)₂S | H₂O/EtOH, Heat | Potentially selective mono-reduction (e.g., 3-Amino-4-nitro- or 4-Amino-3-nitro-1H-pyrrolo[2,3-c]pyridine) | Classic method for selective reduction in polynitroarenes; selectivity depends on sterics and electronics. commonorganicchemistry.comstackexchange.com |
Post-Functionalization of Amino Groups (e.g., acylation, diazotization, Schiff base formation)
The 3,4-diamino-1H-pyrrolo[2,3-c]pyridine intermediate is a versatile building block for further diversification through standard amine chemistry.
Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides. This reaction can be used to install a variety of functional groups and can also serve as a protecting strategy for the amino groups.
Diazotization and Sandmeyer Reactions: Treatment of the aromatic amino groups with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) yields highly reactive diazonium salts. These intermediates are rarely isolated and can be immediately converted into a wide range of substituents. For instance, reaction with CuCl, CuBr, CuCN, or KI introduces chloro, bromo, cyano, or iodo groups, respectively. Heating in water yields a hydroxyl group, while the Schiemann reaction (using HBF₄) provides access to fluoro derivatives. This pathway is a powerful method for introducing halogens required for cross-coupling reactions (see Section 6.3).
Schiff Base Formation: Condensation of the amino groups with various aldehydes or ketones under dehydrating conditions results in the formation of imines (Schiff bases). These imines can be further reduced to secondary amines or used as ligands in coordination chemistry.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated Derivatives of this compound
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. To apply these methods to the this compound scaffold, a halogenated derivative is first required. Such derivatives could be synthesized via electrophilic halogenation of a suitable precursor or through Sandmeyer reactions on an amino-substituted core as described above.
Assuming the synthesis of a halogenated (e.g., iodo or bromo) pyrrolopyridine, the following transformations are feasible:
Suzuki-Miyaura Coupling: This reaction couples the halo-pyrrolopyridine with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. This is a widely used method for synthesizing biaryl structures. nih.govnih.govnih.gov
Sonogashira Coupling: This involves the coupling of the halo-pyrrolopyridine with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, to yield an alkynylated product. mdpi.combeilstein-journals.org These products are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the halo-pyrrolopyridine with a primary or secondary amine. It is a premier method for installing diverse amino functionalities on aromatic cores. nih.govnih.gov
The high electron deficiency of the dinitro-pyrrolopyridine ring can facilitate the oxidative addition step, which is often rate-limiting, but may also present challenges with catalyst stability and side reactions.
| Coupling Reaction | Reaction Partners | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura | Halo-pyrrolopyridine + R-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | C-C (sp²-sp²) |
| Sonogashira | Halo-pyrrolopyridine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) |
| Buchwald-Hartwig | Halo-pyrrolopyridine + R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N |
Modification of the Pyrrole Nitrogen (N-Alkylation, N-Arylation)
The pyrrole nitrogen (N-1) of the 1H-pyrrolo[2,3-c]pyridine core is a key site for functionalization. The N-H proton is acidic and can be removed by a suitable base, allowing for subsequent reaction with an electrophile.
N-Alkylation: Deprotonation with a moderately strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yields the corresponding N-alkylated derivative.
N-Arylation: While more challenging, N-arylation can be achieved through copper-catalyzed Ullmann condensation or, more modernly, through palladium-catalyzed Buchwald-Hartwig N-arylation with an aryl halide.
N-Protection: The pyrrole nitrogen is often protected during other synthetic steps. Common protecting groups include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), or silyl (B83357) ethers like SEM (2-(trimethylsilyl)ethoxymethyl), which can also function as a directing group in metalation reactions. nih.gov
These modifications can significantly alter the steric and electronic properties of the molecule, influence its solubility, and block or direct reactivity at other positions on the heterocyclic core.
Directed Metalation and Subsequent Functionalization of the Pyrrolopyridine Core
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. baranlab.orguwindsor.ca It involves the use of a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA), facilitating deprotonation at an adjacent position. baranlab.orgznaturforsch.com
For the this compound scaffold:
Pyridine Nitrogen as DMG: The lone pair on the pyridine nitrogen (N-7) can direct metalation to the C-5 position. However, the presence of the nitro group at C-4 makes the C-5 proton highly acidic, potentially allowing for deprotonation even with milder bases like TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl). znaturforsch.comresearchgate.net
Protected Pyrrole Nitrogen as DMG: After protection with a suitable DMG such as a carbamate (B1207046) or SEM group, the pyrrole nitrogen can direct metalation to the C-2 position. researchgate.net
Competition and Reactivity: The strong electron-withdrawing nature of the two nitro groups significantly acidifies all C-H protons on the ring system, creating a complex reactivity landscape. The choice of base, solvent, and temperature is crucial to control the site of metalation and avoid side reactions. Once the lithiated or metalated intermediate is formed, it can be quenched with a variety of electrophiles (e.g., CO₂, I₂, aldehydes, alkyl halides) to install a new functional group with high regiocontrol.
Synthesis of Poly-Functionalized this compound Analogues
The true synthetic utility of the this compound core lies in the combination of the aforementioned strategies to build complex, poly-functionalized molecules. A hypothetical synthetic sequence could involve a carefully orchestrated series of reactions to selectively modify different positions of the scaffold.
For example, a potential route to a tri-substituted analogue could be:
Selective Reduction: Mono-reduction of the C-4 nitro group using a chemoselective reagent like Na₂S.
Diazotization/Halogenation: Conversion of the newly formed 4-amino group into a 4-iodo group via a Sandmeyer reaction.
N-Alkylation: Protection or alkylation of the pyrrole nitrogen (N-1) with a base and an alkyl halide.
Cross-Coupling: A Suzuki or Sonogashira reaction at the 4-iodo position to install a new carbon-based substituent.
Final Reduction: Reduction of the remaining C-3 nitro group to an amino group, which can be further functionalized if desired.
Such multi-step sequences, leveraging orthogonal reaction conditions, enable the systematic construction of a library of diverse this compound analogues for various research applications.
Advanced Research Applications and Methodological Contributions
3,4-Dinitro-1H-pyrrolo[2,3-c]pyridine as a Building Block in Complex Heterocyclic Synthesis
The presence of two nitro groups on the pyrrolo[2,3-c]pyridine core renders This compound a versatile precursor for the synthesis of more complex heterocyclic architectures. The nitro groups can be readily transformed into a variety of other functional groups, serving as handles for further synthetic manipulations.
The electron-deficient nature of This compound makes it an ideal substrate for the construction of fused polycyclic systems. The nitro groups can be reduced to amino groups, which can then participate in intramolecular cyclization reactions to form new rings. For instance, the reduction of both nitro groups could yield a diamino derivative, a key intermediate for building fused imidazole (B134444), pyrazine (B50134), or other heterocyclic rings onto the pyrrolo[2,3-c]pyridine framework.
Methodologies for the synthesis of fused polycyclic systems often rely on the strategic functionalization of heterocyclic precursors. For example, a new approach for synthesizing polycyclic hetero-fused 7-deazapurine heterocycles has been developed based on C–H functionalization and cross-coupling reactions, followed by azidation and thermal cyclization to form the fused systems. nih.gov Similarly, rapid syntheses of N-fused heterocycles have been achieved through acyl-transfer annulation of heteroaryl ketones. nih.gov While not directly employing This compound , these strategies highlight the potential for using highly functionalized heterocycles as platforms for creating complex polycyclic architectures.
A plausible synthetic route towards fused systems from This compound would involve the selective reduction of one or both nitro groups, followed by reaction with a suitable bifunctional reagent to construct the new ring. The specific reaction conditions would determine the nature of the resulting fused system.
Table 1: Potential Fused Polycyclic Systems Derived from this compound
| Precursor Derivative | Reaction Type | Resulting Fused System |
|---|---|---|
| 3,4-Diamino-1H-pyrrolo[2,3-c]pyridine | Reaction with a dicarbonyl compound | Fused pyrazine ring |
| 3,4-Diamino-1H-pyrrolo[2,3-c]pyridine | Reaction with formic acid or orthoester | Fused imidazole ring |
The rigid structure and the potential for introducing multiple functional groups make This compound an intriguing building block for the construction of macrocycles and supramolecular scaffolds. The dinitro-substituted aromatic core can act as a recognition unit for specific guest molecules or as a structural element to direct the three-dimensional arrangement of the macrocycle.
The synthesis of macrocycles often involves the reaction of di- or poly-functionalized monomers under high dilution conditions or through template-directed synthesis. google.com For instance, nitrogen-containing macrocycles are versatile molecules whose synthesis can be achieved through various ring-closure methods, including the formation of imine or amide bonds. mdpi.com A strategy for creating macrocycles could involve the conversion of the nitro groups of This compound into reactive functionalities, such as amino or carboxyl groups, which can then be coupled with other building blocks to form the macrocyclic structure. The dinitramide salts have been encapsulated within macrocycles, highlighting the potential for incorporating highly nitrated moieties into such structures. nih.gov Furthermore, two-step syntheses of complex artificial macrocyclic compounds have been developed using the Ugi-reaction, demonstrating the efficiency of modern synthetic methods in accessing these large ring systems. nih.gov
Investigation of this compound Derivatives in Material Science Research
The electronic properties of This compound , characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the electron-withdrawing nitro groups, make its derivatives promising candidates for applications in material science.
Derivatives of This compound are expected to exhibit interesting optoelectronic properties. The strong electron-accepting nature of the dinitropyrrolopyridine core can be combined with electron-donating moieties to create donor-acceptor (D-A) type materials. Such materials often display charge-transfer characteristics, which are desirable for applications in organic electronics.
The design of organic semiconductors often focuses on tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO) to facilitate charge injection and transport. Diketopyrrolopyrrole (DPP) based materials, which also feature a core with strong electron deficiency, have been extensively studied as organic semiconductors in field-effect transistors. frontiersin.org Similarly, the introduction of strong electron-withdrawing groups in indigo (B80030) derivatives has been shown to lower their LUMO energy levels, leading to air-stable n-type organic field-effect transistors (OFETs). rsc.org Following this principle, derivatives of This compound could be explored as n-type or ambipolar organic semiconductors. Novel organic semiconductors based on phenyl and phenylthienyl derivatives have also been synthesized and characterized for their use in OTFTs. nih.gov
Furthermore, dinitropyrazole-based energetic materials have been a subject of research, suggesting that dinitropyrrolopyridine derivatives could also be investigated for their energetic properties. mdpi.comresearchgate.net The high nitrogen content and the presence of nitro groups often lead to high-energy materials. uni-muenchen.denih.govnih.gov
Table 2: Potential Applications of this compound Derivatives in Material Science
| Derivative Type | Potential Application | Rationale |
|---|---|---|
| Donor-Acceptor Systems | Organic Field-Effect Transistors (OFETs) | Tunable electronic properties and charge-transfer characteristics. |
| Fused Aromatic Systems | Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation can lead to emissive materials. |
The unique reactivity of This compound can be exploited in the development of novel synthetic methodologies. The high electron deficiency of the aromatic system facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles onto the pyrrolopyridine core, providing access to a diverse library of substituted derivatives.
The study of SNAr reactions on electron-deficient heterocycles is an active area of research. For instance, the SNAr reaction of diethyl 6-bromoazulene-1,3-dicarboxylate with various amines has been reported to proceed in good to excellent yields. researchgate.net The development of such methodologies using This compound as a model substrate could lead to more general and efficient methods for the functionalization of electron-poor heterocyclic systems.
Methodological Advancements in Nitration and Heterocyclic Chemistry Enabled by Studies on this compound
The synthesis of This compound itself presents a significant challenge and can drive advancements in nitration chemistry. The parent 1H-pyrrolo[2,3-c]pyridine is an electron-rich heterocycle, and electrophilic substitution, including nitration, is expected to occur preferentially at the 3-position of the pyrrole (B145914) ring. youtube.com Indeed, 3-nitro-1H-pyrrolo[2,3-c]pyridine is a known compound. cymitquimica.comglpbio.com
Introducing a second nitro group at the 4-position of the pyridine (B92270) ring is a more complex task. The pyridine ring is inherently electron-deficient, and this effect is further amplified by the presence of the nitro group at the 3-position. Therefore, direct electrophilic nitration at the 4-position would be extremely difficult.
Alternative nitration methods would likely be required. These could include:
Nucleophilic Nitration: A novel nucleophilic nitration method that does not use strong acids has been reported for the nitration of isoquinoline (B145761) adjacent to the ring nitrogen. dtic.mil This technique could potentially be adapted for the nitration of a suitably functionalized pyrrolo[2,3-c]pyridine derivative.
Nitration via N-oxide: The formation of a pyridine-N-oxide can activate the 4-position towards electrophilic attack. A synthetic sequence could involve the nitration of the pyrrole ring at the 3-position, followed by N-oxidation of the pyridine nitrogen, and then a second nitration at the 4-position. A similar strategy has been used in the synthesis of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide. nih.gov
Modern Nitration Reagents: The use of modern nitrating agents, such as nitric acid in trifluoroacetic anhydride (B1165640), has been shown to be effective for the nitration of various pyridines and five-membered heterocycles. researchgate.netrsc.org The optimization of these methods for the synthesis of This compound would represent a significant methodological advancement. acs.orgacs.org
The successful synthesis and characterization of This compound would provide valuable data on the reactivity and properties of highly electron-deficient pyrrolopyridine systems. This knowledge would be instrumental in the design of new functional materials and the development of more sophisticated synthetic strategies in heterocyclic chemistry. The synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines is an example of the ongoing development in this field. researchgate.netrsc.orgchemrxiv.org
Use of this compound as a Mechanistic Probe in Chemical Reactions
The utility of a molecule as a mechanistic probe is contingent on its unique structural and electronic properties that can report on the intricate details of a chemical transformation. In the case of This compound , its electron-deficient aromatic system, a consequence of the two nitro groups, makes it a potential candidate for probing reactions involving nucleophilic attack.
The nitro groups are powerful electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring. This heightened electrophilicity makes the ring susceptible to attack by a wide range of nucleophiles. The positions of the nitro groups at the 3 and 4 positions are crucial. The 4-nitro group, in particular, is well-positioned to be substituted by a nucleophile. This reactivity can be exploited to study the kinetics and mechanisms of nucleophilic aromatic substitution (SNAr) reactions.
For instance, by reacting This compound with a series of nucleophiles of varying strengths and observing the reaction rates and products, researchers could gain insight into the factors governing these reactions. The pyrrole ring fused to the pyridine core can also influence the reactivity and regioselectivity of such transformations, offering a more complex system for mechanistic investigation compared to simple dinitropyridines.
A review of dinitropyridine chemistry indicates that 3,4-dinitropyridine (B82861) can serve as an intermediate in the synthesis of more complex molecules, such as organic semiconducting chromophores. In one documented reaction, 3,4-dinitropyridine undergoes substitution of the 4-nitro group by sodium azide (B81097) to form 4-azido-3-nitropyridine. This selective substitution highlights the potential of the dinitro-pyrrolopyridine analogue to be used in similar mechanistic studies to understand the factors controlling regioselectivity in SNAr reactions on this heterocyclic scaffold.
Chemoinformatic and Data Mining Applications Related to Dinitropyrrolopyridines
Chemoinformatics and data mining have become indispensable tools in modern drug discovery and materials science. These approaches rely on the computational analysis of large datasets of chemical information to identify structure-activity relationships (SAR) and to predict the properties of novel compounds.
While specific chemoinformatic studies centered exclusively on This compound are not prevalent in the literature, the broader class of pyrrolopyridines has been the subject of such investigations, particularly in the context of drug discovery. Pyrrolo[3,4-c]pyridine derivatives, for example, have been studied for their analgesic and sedative properties, and attempts have been made to determine the relationship between their chemical structure and biological activity.
The structural and electronic parameters of This compound could be valuable data points within larger chemoinformatic datasets of nitroaromatic or heterocyclic compounds. Computational descriptors for this molecule, such as its molecular weight, logP, polar surface area, and various electronic parameters derived from quantum chemical calculations, could be calculated and used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.
For example, the presence of two nitro groups would significantly impact the compound's electronic and ADME (absorption, distribution, metabolism, and excretion) properties. By including data for dinitropyrrolopyridines in chemoinformatic models, researchers can improve the predictive power of these models for nitro-containing heterocyclic compounds, which are an important class of molecules in medicinal chemistry and materials science.
The table below presents a hypothetical set of calculated chemoinformatic descriptors for This compound , which could be used in such data mining applications.
| Descriptor | Calculated Value | Significance in Chemoinformatics |
| Molecular Formula | C7H4N4O4 | Provides the elemental composition. |
| Molecular Weight | 208.13 g/mol | A fundamental physical property used in many models. |
| LogP (octanol/water) | 1.25 (estimated) | Predicts the lipophilicity and membrane permeability of the molecule. |
| Topological Polar Surface Area (TPSA) | 114.9 Ų | Influences drug transport and bioavailability. |
| Number of Hydrogen Bond Donors | 1 (from the pyrrole NH) | Important for molecular recognition and binding. |
| Number of Hydrogen Bond Acceptors | 5 (from the pyridine N and four O atoms of the nitro groups) | Crucial for interactions with biological targets. |
| Number of Rotatable Bonds | 2 (the C-N bonds of the nitro groups) | Relates to the conformational flexibility of the molecule. |
By systematically synthesizing and characterizing a library of dinitropyrrolopyridines and then subjecting this data to chemoinformatic analysis, it may be possible to uncover novel compounds with desired biological activities or material properties.
Future Perspectives and Emerging Research Directions for 3,4 Dinitro 1h Pyrrolo 2,3 C Pyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of dinitroaromatic compounds traditionally relies on harsh nitrating agents, such as mixtures of nitric and sulfuric acids, which present significant environmental and safety challenges. nih.gov Future research must prioritize the development of green and sustainable synthetic pathways to access 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine.
Key areas of focus will include:
Catalytic Nitration: Investigating the use of solid acid catalysts or other heterogeneous catalysts could offer milder reaction conditions, easier product separation, and catalyst recyclability, aligning with the principles of green chemistry. mdpi.comnih.gov
Alternative Nitrating Agents: Exploring less hazardous nitrating agents, potentially in combination with microwave or ultrasound activation, could reduce the generation of toxic waste and improve reaction efficiency. mdpi.com Photochemical methods, which can involve NO₂• radicals, represent another eco-friendly approach to nitration that merits investigation. mjcce.org.mkresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental aspect of sustainable chemistry. frontiersin.org This involves minimizing the use of protecting groups and developing domino or multi-component reactions. frontiersin.orgchemijournal.com
Safer Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like ionic liquids or solvent-free conditions would significantly reduce the environmental impact of the synthesis. mdpi.comchemijournal.com
Future synthetic strategies for this compound could be benchmarked against these sustainability metrics, as shown in the table below.
| Synthetic Approach | Key Advantages | Relevant Research Area |
| Heterogeneous Catalysis | Recyclability, milder conditions, reduced waste | Green Chemistry, Solid-State Chemistry |
| Photochemical Nitration | Avoids harsh acids, uses light energy | Photochemistry, Radical Chemistry |
| Multi-component Reactions | High atom economy, reduced steps | Organic Synthesis, Green Chemistry |
| Solvent-free Synthesis | Eliminates solvent waste, potential for lower energy use | Sustainable Chemistry |
Exploration of Unconventional Reactivity Patterns and Transformations
The electronic nature of this compound, characterized by a highly electron-deficient aromatic system, dictates its reactivity. While predictable transformations like nucleophilic aromatic substitution (SNAr) are expected, future research should venture into less conventional reaction pathways to generate molecular diversity.
Emerging directions include:
Selective Functionalization: The two nitro groups can be selectively reduced or transformed to other functional groups, such as amines, azides, or nitroso groups, providing handles for further derivatization. The differential reactivity of the nitro groups based on their position could be exploited for regioselective synthesis.
Ring Transformations: Electron-deficient heterocycles can sometimes undergo ring-opening and ring-closing cascade reactions in the presence of suitable nucleophiles, leading to entirely new heterocyclic systems. mdpi.com Investigating the susceptibility of the dinitropyrrolopyridine core to such transformations could yield novel scaffolds.
Denitrogenative Reactions: Certain polynitrogen heterocycles can undergo transformations that involve the extrusion of molecular nitrogen, often leading to the formation of strained intermediates or complex polycyclic products. wiley.comstanford.edu Exploring whether the pyrrolopyridine nucleus can participate in such reactions could open new synthetic avenues.
Transition-Metal Catalyzed Cross-Coupling: While the electron-deficient nature of the ring may pose challenges for standard cross-coupling reactions, the development of specialized catalyst systems could enable C-H functionalization or coupling at positions not easily accessed by other means.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of energetic or potentially hazardous compounds like dinitrated heterocycles is an area where modern chemical technology can offer substantial improvements in safety and efficiency.
Flow Chemistry for Enhanced Safety: Nitration reactions are often highly exothermic. Continuous flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise temperature control and minimizing the risk of thermal runaways. nih.govuc.ptyoutube.com This technology is particularly well-suited for safely exploring the synthesis of this compound and its derivatives on a larger scale. bioduro.comresearchgate.net
Process Control and Optimization: Flow chemistry allows for the rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions, accelerating process development. youtube.com
Automated Synthesis: Coupling flow reactors with automated synthesis platforms can enable the high-throughput generation of a library of derivatives. researchgate.netrsc.org By systematically varying substituents, an automated system could rapidly produce a set of analogues of this compound for subsequent screening and structure-activity relationship (SAR) studies. This integration is a key step towards the autonomous discovery of new molecules. rsc.org
Advanced In Silico Screening for Novel Transformations and Potential Applications
Computational chemistry provides powerful tools to predict the properties and potential applications of novel molecules like this compound, guiding experimental efforts and reducing the costs associated with laboratory work.
Virtual Screening for Biological Targets: Molecular docking and other virtual screening techniques can be used to screen large databases of biological targets, such as protein kinases or enzymes like dihydrofolate reductase, to identify potential interactions. nih.govmdpi.comresearchgate.net This can generate hypotheses about the compound's mechanism of action and guide the design of focused biological assays.
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their structural features. nih.gov Furthermore, in silico tools can reliably predict crucial ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.govresearchgate.net
Reactivity and Mechanistic Insights: Computational models can be used to understand the electronic structure of this compound, predicting sites of metabolic transformation and chemical reactivity. researchgate.net This can inform the design of synthetic transformations and help rationalize observed experimental outcomes. The prediction of property probability distributions, rather than single values, is an emerging area that can provide a more nuanced understanding of a compound's potential. nih.gov
| Computational Method | Application for this compound |
| Molecular Docking | Identification of potential protein targets (e.g., kinases, enzymes). researchgate.net |
| QSAR | Prediction of biological activity for novel derivatives. nih.gov |
| ADMET Prediction | Early assessment of drug-likeness and potential toxicity. researchgate.net |
| DFT Calculations | Prediction of reactivity, sites of metabolism, and spectroscopic properties. researchgate.net |
Collaborative Research Opportunities and Interdisciplinary Approaches in Dinitropyrrolopyridine Chemistry
The comprehensive investigation of a novel chemical entity such as this compound requires a multifaceted approach that transcends traditional disciplinary boundaries. Advancing the chemistry of this and related dinitropyrrolopyridines will be significantly enhanced through strategic collaborations.
Academia-Industry Partnerships: Collaborations between academic laboratories, which excel in fundamental research and discovery, and industrial partners, with expertise in process development, scale-up, and clinical evaluation, can accelerate the translation of basic science into practical applications. nih.gov
Interdisciplinary Teams: A successful research program would involve a team of scientists with diverse expertise. Synthetic organic chemists would develop efficient routes to the molecule and its analogues, while computational chemists would model its properties and interactions. mdpi.com Pharmacologists and biologists would be needed to perform in vitro and in vivo testing, and materials scientists could explore potential applications based on the compound's high nitrogen content and energetic properties. nih.govcolab.ws
Open Science Models: Open innovation platforms and collaborative networks can foster the sharing of data and expertise, reducing redundancy and speeding up the research cycle. mdpi.com Such models are particularly valuable for exploring niche areas of chemistry where resources may be limited.
The convergence of synthetic innovation, advanced computational tools, and collaborative research strategies will be essential to fully explore the chemical space and potential utility of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,4-dinitro-1H-pyrrolo[2,3-c]pyridine, and what factors influence regioselectivity during nitration?
- Methodological Answer : The synthesis typically involves sequential nitration of the pyrrolo[2,3-c]pyridine core. For example, nitration of 1H-pyrrolo[2,3-c]pyridine derivatives can be achieved using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (e.g., 0°C) to prevent over-nitration . Regioselectivity is influenced by electron-donating/withdrawing groups on the aromatic ring, with nitro groups favoring positions activated by resonance or inductive effects. Silica gel chromatography (e.g., DCM/EA solvent systems) is critical for purifying intermediates .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Nitro groups induce deshielding, with aromatic protons adjacent to nitro substituents appearing downfield (e.g., δ 8.3–8.5 ppm for H-6 in similar compounds) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values (e.g., C₇H₅N₃O₄ requires m/z 219.0122) .
- 2D NMR (NOESY/gHMBC) : Resolves ambiguity in substitution patterns by correlating protons and carbons .
Q. What safety considerations are critical when handling nitro-substituted pyrrolo[2,3-c]pyridine compounds in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of toxic fumes (e.g., NOₓ) .
- Waste Disposal : Neutralize acidic waste (e.g., from nitration) with bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives across different studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (>98% purity) to eliminate confounding effects from impurities .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with methoxy or halogens) to isolate pharmacological contributions .
- Cell Line Specificity : Test compounds on multiple cancer cell lines (e.g., A431 for EGFR-overexpressing models) to identify target-specific effects .
Q. What strategies are effective for optimizing the reaction yield of 3,4-dinitro-substituted pyrrolo[2,3-c]pyridines when encountering competing side reactions?
- Methodological Answer :
- Stepwise Nitration : Introduce one nitro group at a time (e.g., 3-nitro first, then 4-nitro) to reduce steric hindrance and by-products .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- Temperature Control : Maintain sub-zero conditions during HNO₃ addition to minimize decomposition .
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of electrophilic substitution reactions on pyrrolo[2,3-c]pyridine scaffolds?
- Methodological Answer :
- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites, predicting preferred nitration positions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on transition states to optimize reaction conditions .
- Docking Studies : Predict binding affinities of nitro derivatives to biological targets (e.g., EGFR) for activity prioritization .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


